molecular formula C7H5ClO3S B3031545 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride CAS No. 477587-17-0

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride

Cat. No.: B3031545
CAS No.: 477587-17-0
M. Wt: 204.63 g/mol
InChI Key: ZHPVCHMDVVGUMV-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride is a heterocyclic compound featuring a fused thiophene-dioxane ring system with a reactive carbonyl chloride substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and electroactive materials. Its structure combines the electron-rich 3,4-ethylenedioxythiophene (EDOT) motif—known for enhancing π-conjugation and electrochemical stability—with a highly reactive acyl chloride group, enabling facile derivatization via nucleophilic substitution .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPVCHMDVVGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428781
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477587-17-0
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride typically involves the chlorination of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid+SOCl22,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride+SO2+HCl\text{2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid+SOCl2​→2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the by-products such as sulfur dioxide and hydrogen chloride.

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or water under reflux conditions.

Major Products:

    Amides, Esters, and Thioesters: Depending on the nucleophile used in substitution reactions.

    2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid: From hydrolysis reactions.

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride has several applications in scientific research:

    Materials Science:

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride is primarily based on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Reference
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride C₇H₅ClO₃S 204.63 Carbonyl chloride Polymer synthesis, intermediates
4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline C₁₂H₁₁NO₂S 245.29 Aniline Photovoltaics, π-conjugated oligomers
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid C₇H₆O₄S 186.18 Carboxylic acid Intermediate for borolane derivatives
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene C₁₄H₁₀O₆S₃ 370.43 Thiophene Electrochromic polymers
  • Carbonyl Chloride vs. Carboxylic Acid : The carbonyl chloride group offers superior reactivity in forming amides, esters, or ketones compared to the carboxylic acid analog, which requires activation for similar transformations .
  • Aniline Substituent: The aniline derivative (C₁₂H₁₁NO₂S) exhibits a planar geometry with a 12.53° dihedral angle between the thiophene and benzene rings, optimizing π-conjugation for low HOMO-LUMO gaps (~1.5–2.0 eV) in photovoltaic applications .

Electronic and Electrochemical Properties

  • This property is advantageous for tuning charge transport in organic semiconductors .
  • Bis-Thiophene Analog (C₁₄H₁₀O₆S₃) : The extended π-system in this compound enhances charge delocalization, making it suitable for electrochromic polymers with high optical contrast and switching stability .

Physical Properties and Stability

  • Melting Points : The borolane analog exhibits a melting point of 93–94°C , while the carboxylic acid derivative has higher thermal stability due to intermolecular hydrogen bonding .

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₅ClO₃S
  • Molecular Weight : 204.63 g/mol
  • CAS Number : 477587-17-0

The compound features a thieno-dioxin structure, which is known for its reactivity and ability to form various derivatives through electrophilic and nucleophilic substitutions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes. For instance, it has shown potential as a PARP1 inhibitor, with IC50 values indicating moderate potency in enzyme assays .
  • Electrophilic Reactions : The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the thieno and dioxine rings. This property allows it to interact with various biological targets .
  • Nucleophilic Substitution : The presence of suitable leaving groups enables nucleophilic substitution reactions, which can modify the compound for enhanced biological activity .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on PARP1 Inhibition : A screening of various derivatives revealed that this compound exhibited significant inhibition against PARP1. The lead compound identified had an IC50 value of 5.8 μM, demonstrating its potential as a therapeutic agent in cancer treatment due to the role of PARP in DNA repair mechanisms .
  • Electrochemical Biosensors : Research has indicated that derivatives of this compound can be utilized in electrochemical biosensors for glucose detection. The modification of electrodes with thiophene derivatives has shown promising results in enhancing sensor sensitivity and selectivity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include 3,4-ethylenedioxythiophene and phosphorus oxychloride.
  • Yield : Synthesis methods have reported yields ranging from 67% to over 86% depending on reaction conditions and purification processes .
Synthesis MethodYield (%)Reaction Conditions
Method A86.3Dichloromethane; 0 - 35°C; 1h
Method B67DMF; -10°C to room temperature

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride?

  • Methodological Answer : The compound can be synthesized via Stille coupling reactions using precursors such as tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane and cyanuric chloride under palladium catalysis (e.g., Pd(PPh₃)₄). This method has achieved yields up to 90% for related derivatives . Additional pathways include functionalization of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid (C₇H₆O₄S) using thionyl chloride (SOCl₂) to convert the carboxylic acid group to the corresponding acyl chloride .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : The compound exhibits acute toxicity (Oral, Dermal, Inhalation: Category 4) and causes skin/eye irritation (Category 2). Safety protocols include:

  • Use of PPE (gloves, goggles, fume hood).
  • Storage at 2–8°C in airtight containers away from moisture.
  • Avoidance of incompatible reagents (e.g., strong oxidizers) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : For structural elucidation of the fused thieno-dioxine ring and carbonyl group (refer to spectra of analogous compounds like 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carbaldehyde) .
  • IR Spectroscopy : To confirm the presence of the carbonyl (C=O) stretch (~1750–1820 cm⁻¹) and sulfur-oxygen bonds .
  • Mass Spectrometry : For molecular weight verification (theoretical MW: ~186.19 g/mol for the carboxylic acid precursor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 85% vs. 92% in multi-component reactions) may arise from:

  • Catalyst loading : Optimize Pd(PPh₃)₄ concentrations (0.5–2 mol%).
  • Solvent-free conditions : Ensure strict control of temperature and mixing efficiency .
  • Analytical validation : Cross-check purity via HPLC or GC-MS to rule out byproduct interference .

Q. What strategies are effective for incorporating this compound into electrochromic polymers?

  • Methodological Answer : The compound’s electron-deficient thieno-dioxine core enables its use as a building block in donor-acceptor electrochromic polymers. Example protocols:

  • Co-polymerization : React with benzimidazole monomers via Suzuki-Miyaura coupling (e.g., using Pd(OAc)₂, SPhos ligand) .
  • Post-functionalization : Introduce pendant groups (e.g., ferrocene) to modulate redox properties, monitored by cyclic voltammetry .

Q. How does the steric and electronic profile of the carbonyl chloride group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing carbonyl chloride enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, steric hindrance from the fused dioxane ring may require:

  • Bulky ligands : Use XPhos or DavePhos to stabilize Pd intermediates.
  • Temperature modulation : Reactions often proceed at 80–100°C in toluene or THF .

Contradictions and Recommendations

  • Purity Discrepancies : Commercial samples (e.g., Sigma-Aldrich) lack analytical data; independent validation via NMR/LC-MS is critical .
  • Structural Isomerism : Ensure regioselectivity in synthesis by referencing X-ray crystallography data of analogous compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride

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